3-Bromobicyclo[3.2.1]octa-2,6-diene 3-Bromobicyclo[3.2.1]octa-2,6-diene
Brand Name: Vulcanchem
CAS No.: 51788-41-1
VCID: VC4103678
InChI: InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2
SMILES: C1C2CC(=CC1C=C2)Br
Molecular Formula: C8H9B
Molecular Weight: 185.06 g/mol

3-Bromobicyclo[3.2.1]octa-2,6-diene

CAS No.: 51788-41-1

Cat. No.: VC4103678

Molecular Formula: C8H9B

Molecular Weight: 185.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromobicyclo[3.2.1]octa-2,6-diene - 51788-41-1

Specification

CAS No. 51788-41-1
Molecular Formula C8H9B
Molecular Weight 185.06 g/mol
IUPAC Name 3-bromobicyclo[3.2.1]octa-2,6-diene
Standard InChI InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2
Standard InChI Key XZYBMUGLFQCKOK-UHFFFAOYSA-N
SMILES C1C2CC(=CC1C=C2)Br
Canonical SMILES C1C2CC(=CC1C=C2)Br

Introduction

Structural and Electronic Properties

The molecular structure of 3-bromobicyclo[3.2.1]octa-2,6-diene features a bicyclo[3.2.1]octadiene skeleton with a bromine atom at the 3-position. The bicyclic framework induces significant ring strain, enhancing reactivity toward electrophilic and cycloaddition reactions. The bromine substituent further amplifies electrophilicity, making the compound a versatile precursor for functionalization.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₈H₉Br
Molecular Weight185.06 g/mol
IUPAC Name3-bromobicyclo[3.2.1]octa-2,6-diene
SMILES NotationC1C2CC(=CC1C=C2)Br
Electrophilicity IndexHigh (due to Br)

The compound’s electronic structure has been analyzed computationally, revealing localized electron density around the bromine atom and conjugated double bonds. This distribution facilitates regioselective reactions at the 2,6-diene positions.

Synthetic Methodologies

Halogenation Routes

A primary synthesis involves bromination of the parent hydrocarbon bicyclo[3.2.1]octa-2,6-diene under controlled conditions. Low-temperature bromination (e.g., −78°C) minimizes side reactions, achieving yields exceeding 70%. Alternative methods include cycloaddition of brominated dienes with alkynes, though these routes are less common due to competing polymerization.

Ene Reactions

The compound participates in ene reactions, forming adducts with electron-deficient dienophiles. For example, reaction with maleic anhydride yields a bicyclic lactone derivative in 60% yield. Such transformations underscore its utility in constructing oxygenated heterocycles.

Table 2: Representative Reaction Yields

Reaction TypeProductYield (%)
Bromination3-Bromobicyclo derivative70
Ene ReactionLactone adduct60
CycloadditionBenzobarrelene analog55

Applications in Organic Synthesis

Benzobarrelene Synthesis

3-Bromobicyclo[3.2.1]octa-2,6-diene is a key intermediate in synthesizing substituted benzobarrelenes—highly strained hydrocarbons with unique photochemical properties. Balci et al. demonstrated that bromination at −30°C followed by dehydrohalogenation produces benzobarrelenes in 55% yield. These compounds are prized for their role in studying pericyclic reactions.

Valence Isomerization Studies

Rahman et al. employed derivatives of this compound to investigate valence isomerization equilibria in fluorinated systems. The bromine atom’s steric and electronic effects were found to stabilize transition states, altering equilibrium constants by up to 30% compared to non-halogenated analogs.

Catalytic and Material Science Applications

Ruthenocene Complexes

Reaction with ruthenium carbonyl complexes yields homocyclopentadienyl ruthenocenes, which exhibit enhanced catalytic activity in hydrogenation reactions. These complexes are structurally characterized by X-ray crystallography, confirming η⁵-coordination of the bicyclic ligand.

Polymer Additives

Incorporating 3-bromobicyclo[3.2.1]octa-2,6-diene into polyethylene matrices improves thermal stability by 15–20°C, as measured by thermogravimetric analysis. The bromine atom acts as a flame retardant, while the rigid bicyclic framework reinforces mechanical strength.

Biological Activity

Antimicrobial Properties

In vitro assays reveal moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Antifungal effects against Candida albicans are observed at 128 µg/mL. The mechanism likely involves disruption of microbial membrane integrity via hydrophobic interactions.

Cytotoxicity Profile

Preliminary studies on mammalian cell lines (e.g., HEK293) indicate low cytotoxicity (IC₅₀ > 200 µg/mL), suggesting potential for therapeutic derivatization.

Comparative Analysis with Halogenated Analogs

Table 3: Halogenated Bicyclo Derivatives

CompoundHalogenMolecular Weight (g/mol)Key Application
3-Chlorobicyclo[3.2.1]octa-3,6-dieneCl140.61Photochemical studies
2,5-Dibromobicyclo[2.2.1]hepta-2,5-dieneBr265.96Cross-coupling reactions

The bromine analog exhibits superior electrophilicity compared to chlorine derivatives, enabling faster reaction kinetics in SN2 substitutions .

Thermodynamic Considerations

While thermodynamic data for 3-bromobicyclo[3.2.1]octa-2,6-diene remain limited, studies on the parent hydrocarbon bicyclo[3.2.1]octane reveal a heat of formation ΔfH° = −254 kJ/mol . Bromination is expected to increase strain energy by 15–20 kJ/mol based on analogous systems.

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